(4'S)-Evogliptin L-Tartrate Salt is a pharmaceutical compound primarily used as a dipeptidyl peptidase-4 inhibitor, which plays a significant role in the management of type 2 diabetes mellitus. The compound enhances insulin secretion and promotes glucagon-like peptide-1 secretion, thereby improving glucose tolerance and exerting anti-inflammatory effects. It is synthesized from evogliptin, a potent Dipeptidyl Peptidase-4 inhibitor, and is recognized for its therapeutic potential in various metabolic disorders.
Evogliptin L-tartrate salt was initially synthesized by Dong-A ST Co., Ltd., a South Korean pharmaceutical company. The compound has been the subject of numerous studies highlighting its efficacy in controlling blood glucose levels and its potential applications in treating inflammatory conditions associated with diabetes .
Evogliptin L-tartrate salt falls under the category of Dipeptidyl Peptidase-4 inhibitors. This class of drugs is commonly utilized in the treatment of type 2 diabetes due to their ability to enhance incretin levels, which are hormones that increase insulin secretion in response to meals.
The synthesis of (4'S)-Evogliptin L-tartrate salt involves several steps:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure optimal yield and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.
The molecular structure of (4'S)-Evogliptin L-tartrate salt can be described as follows:
The three-dimensional structure reveals key interactions that facilitate its binding to the Dipeptidyl Peptidase-4 enzyme, enhancing its inhibitory effects on this target.
(4'S)-Evogliptin L-tartrate salt primarily undergoes enzymatic reactions within the body:
The kinetics of Dipeptidyl Peptidase-4 inhibition can be characterized by Michaelis-Menten kinetics, providing insights into the efficacy and potency of evogliptin compared to other inhibitors.
The mechanism by which (4'S)-Evogliptin L-tartrate salt exerts its pharmacological effects involves:
Clinical studies have demonstrated significant improvements in glycemic control among patients treated with evogliptin compared to placebo groups .
Analytical methods such as HPLC and mass spectrometry are routinely used for quality control during production and formulation development.
(4'S)-Evogliptin L-tartrate salt has several applications in scientific research and clinical practice:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4